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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship

(SAR) of C-terminal fragments of Substance P (SP), a key neuropeptide in pain transmission,

inflammation, and various physiological processes. Understanding the SAR of these fragments

is crucial for the rational design of novel therapeutics targeting the neurokinin-1 (NK1) receptor.

Core Concepts in Substance P C-Terminal Fragment
Activity
Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-

Phe-Gly-Leu-Met-NH2. Its biological effects are primarily mediated through the NK1 receptor, a

G protein-coupled receptor (GPCR). Extensive research has demonstrated that the C-terminal

region of SP is essential for its biological activity.

The C-terminal pentapeptide, SP(7-11) (Phe-Phe-Gly-Leu-Met-NH2), is widely considered the

minimal sequence required for significant biological activity, though longer C-terminal fragments

generally exhibit higher potency. The C-terminal amide group is also critically important for

receptor binding and activation; its removal or alteration leads to a significant loss of activity[1].
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Quantitative Analysis of Substance P C-Terminal
Fragment Activity
The biological activity of SP C-terminal fragments is typically quantified by their binding affinity

(Ki or IC50) to the NK1 receptor and their potency (EC50) in functional assays, such as smooth

muscle contraction or second messenger stimulation.

Binding Affinity and Potency Data
The following tables summarize the binding affinities and functional potencies of various SP C-

terminal fragments for the NK1 receptor. These values have been compiled from multiple

studies to provide a comparative overview.

Table 1: Binding Affinity of Substance P C-Terminal Fragments for the NK1 Receptor

Peptide
Fragment

Sequence IC50 (nM)
Species/Tissue
Source

Reference

Substance P
RPKPQQFFGLM

-NH2
0.64

Rat brain

synaptosomes
[2]

SP(4-11)
PQQFFGLM-

NH2
- - -

SP(5-11) QQFFGLM-NH2 - - -

SP(6-11) QFFGLM-NH2 - - [3]

SP(7-11) FFGLM-NH2 - - [4]

[Glp6,

ΔPhe7]SP(6-11)

Glp-ΔPhe-

FGLM-NH2
- - [5]

[Glp6,

ΔPhe8]SP(6-11)

Glp-F-ΔPhe-

GLM-NH2
- -

Note: A comprehensive table with consistent IC50/Ki values across a wide range of C-terminal

fragments from a single source is challenging to compile from the available literature. The data

presented here is illustrative. "-" indicates data not readily available in a comparable format.
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Table 2: Functional Potency of Substance P C-Terminal Fragments in the Guinea Pig Ileum

Contraction Assay

Peptide Fragment Sequence
Relative Potency
(Substance P =
100)

Reference

Substance P RPKPQQFFGLM-NH2 100

SP(4-11) PQQFFGLM-NH2 ~100

SP(5-11) QQFFGLM-NH2 ~100

SP(6-11) QFFGLM-NH2 ~100

SP(7-11) FFGLM-NH2 Appreciable activity

SP(8-11) FGLM-NH2 Weak activity

SP(9-11) GLM-NH2
Weak vasodilator

activity only

SP Octapeptide

(SP(4-11))
PQQFFGLM-NH2 ~200

Note: The octapeptide was found to be the most potent in this particular study.

Key Signaling Pathways of the NK1 Receptor
Activation of the NK1 receptor by Substance P and its C-terminal fragments initiates a cascade

of intracellular signaling events. The NK1 receptor is known to couple to multiple G proteins,

primarily Gq/11 and Gs, leading to the activation of distinct downstream effector pathways. This

dual coupling allows for a complex and nuanced cellular response.

Gq/11 Signaling Pathway
The Gq/11 pathway is considered the canonical signaling route for the NK1 receptor.
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NK1 Receptor Gq/11 Signaling Pathway

Gs Signaling Pathway
In addition to Gq/11, the NK1 receptor can also couple to Gs, leading to the production of cyclic

AMP (cAMP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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